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molecular formula C5H9NOS B8715122 Thiomorpholine-4-carbaldehyde CAS No. 61907-20-8

Thiomorpholine-4-carbaldehyde

Cat. No. B8715122
M. Wt: 131.20 g/mol
InChI Key: JYMQQKIMCZOSMX-UHFFFAOYSA-N
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Patent
US04870063

Procedure details

Oxalyl chloride (16.6 ml) was added dropwise at 0° C. to a stirred solution of N-formyl-thiomorpholine (26.2 g) in methylene chloride (200 ml). The mixture was stirred at room temperature until the gas evolution ceased (about 5 hours later). Triethyl phosphite (66 ml) was then added during 1.5 hours at room temperature. Unreacted triethyl phosphite was removed in vacuo, and the residue was refluxed with 20% hydrochloric acid (150 ml) for 3 hours. The mixture was evaporated to dryness in vacuo, and the residue was stirred with acetone. The crystalline product was filtered and recrystallized from water. M.p.: >250° C. (dec.).
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH:7]([N:9]1[CH2:14][CH2:13][S:12][CH2:11][CH2:10]1)=O.[P:15]([O:22]CC)([O:19]CC)[O:16]CC>C(Cl)Cl>[N:9]1([CH:7]([P:15](=[O:16])([OH:22])[OH:19])[P:15](=[O:22])([OH:19])[OH:16])[CH2:14][CH2:13][S:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
16.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
26.2 g
Type
reactant
Smiles
C(=O)N1CCSCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature until the gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
about 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was refluxed with 20% hydrochloric acid (150 ml) for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
STIRRING
Type
STIRRING
Details
the residue was stirred with acetone
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
Smiles
N1(CCSCC1)C(P(O)(O)=O)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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